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Compound of Interest

Compound Name: Cyclohexane-PEG1-Br

Cat. No.: B2559838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of

Cyclohexane-PEG1-Br, a monofunctional PEG linker utilized in the synthesis of Proteolysis

Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and

drug development professionals, offering detailed information on its chemical structure,

properties, and a representative experimental protocol for its application in PROTAC synthesis.

Chemical Properties and Identification
Cyclohexane-PEG1-Br, chemically known as (2-bromoethoxy)cyclohexane, is a valuable

building block in the construction of PROTACs. Its structure incorporates a cyclohexyl group, a

single polyethylene glycol (PEG) unit, and a terminal bromide. This combination of a lipophilic

cyclohexyl moiety and a hydrophilic PEG spacer can influence the physicochemical properties

of the resulting PROTAC, such as solubility and cell permeability. The terminal bromine atom

serves as a reactive handle for conjugation to a ligand for either the target protein or an E3

ubiquitin ligase.

Table 1: Chemical Identification of Cyclohexane-PEG1-Br

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2559838?utm_src=pdf-interest
https://www.benchchem.com/product/b2559838?utm_src=pdf-body
https://www.benchchem.com/product/b2559838?utm_src=pdf-body
https://www.benchchem.com/product/b2559838?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2559838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

Chemical Name (2-bromoethoxy)cyclohexane

Synonyms Cyclohexane-PEG1-Br

CAS Number 131665-94-6

Molecular Formula C₈H₁₅BrO

Molecular Weight 207.11 g/mol

Chemical Structure alt text

SMILES BrCCOC1CCCCC1

InChI
InChI=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-

8/h8H,1-7H2

InChIKey RIEJARKPVINFOD-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Cyclohexane-PEG1-Br

Property Value Source

Appearance Solid Powder

Solubility Soluble in DMSO

Purity ≥98%

Storage
Dry, dark, and at -20°C for

long-term storage

Spectroscopic Data (Representative)
While specific, experimentally-derived spectra for Cyclohexane-PEG1-Br are not readily

available in the public domain, the following tables provide predicted and representative

spectroscopic data based on the analysis of its chemical structure and comparison to similar

compounds like (2-Bromoethyl)cyclohexane.
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Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.80 - 3.75 t 2H -O-CH₂-CH₂-Br

3.45 - 3.40 t 2H -O-CH₂-CH₂-Br

3.35 - 3.25 m 1H -O-CH-(cyclohexyl)

1.95 - 1.85 m 2H Cyclohexyl-H (axial)

1.75 - 1.65 m 2H
Cyclohexyl-H

(equatorial)

1.55 - 1.45 m 1H Cyclohexyl-H

1.35 - 1.15 m 5H Cyclohexyl-H

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

78.5 -O-CH-(cyclohexyl)

70.0 -O-CH₂-CH₂-Br

32.0 -O-CH₂-CH₂-Br

31.5 Cyclohexyl-C

25.5 Cyclohexyl-C

24.0 Cyclohexyl-C

Table 5: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

2930, 2855 Strong C-H stretch (cyclohexyl)

1450 Medium C-H bend (cyclohexyl)

1100 Strong C-O stretch (ether)

650 Medium C-Br stretch

Table 6: Predicted Mass Spectrometry Data

m/z Ion

207/209 [M]⁺ (isotopic pattern for Br)

127 [M - Br]⁺

83 [C₆H₁₁]⁺

55 [C₄H₇]⁺

Experimental Protocols
Representative Synthesis of (2-
bromoethoxy)cyclohexane
This protocol is a representative method and may require optimization.

Materials:

Cyclohexanol

2-Bromoethanol

Strong acid catalyst (e.g., sulfuric acid)

Anhydrous sodium sulfate

Dichloromethane (DCM)
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Saturated sodium bicarbonate solution

Brine

Procedure:

To a solution of cyclohexanol (1.0 eq) in dichloromethane (DCM), add a catalytic amount of a

strong acid (e.g., sulfuric acid).

Add 2-bromoethanol (1.2 eq) dropwise to the solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate

solution.

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield (2-

bromoethoxy)cyclohexane.
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Synthesis of (2-bromoethoxy)cyclohexane

Cyclohexanol

Reaction Mixture
in DCM

2-Bromoethanol H₂SO₄ (cat.)

Quench with
NaHCO₃ (aq)

Stir 12-16h

Aqueous Workup
& Drying

Flash Chromatography

(2-bromoethoxy)cyclohexane

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of (2-bromoethoxy)cyclohexane.

Representative Protocol for PROTAC Synthesis using
Cyclohexane-PEG1-Br
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This protocol describes a representative two-step synthesis of a PROTAC, where

Cyclohexane-PEG1-Br is used to link a hypothetical protein of interest (POI) ligand (containing

a nucleophilic group, e.g., a phenol) and an E3 ligase ligand (e.g., containing a carboxylic

acid).

Step 1: Conjugation of Cyclohexane-PEG1-Br to the POI Ligand

Materials:

POI-nucleophile (e.g., POI-OH)

Cyclohexane-PEG1-Br

Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

Dissolve the POI-nucleophile (1.0 eq) in anhydrous DMF.

Add potassium carbonate (2.0 eq) to the solution.

Add Cyclohexane-PEG1-Br (1.2 eq) to the reaction mixture.

Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.

Monitor the reaction by LC-MS.

Upon completion, cool the reaction mixture to room temperature and dilute with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield the POI-linker intermediate

(POI-O-PEG1-Cyclohexane).
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Step 2: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand

Materials:

POI-linker intermediate (from Step 1)

E3-ligase-COOH

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF

Procedure:

The terminal bromine of the POI-linker intermediate must first be converted to an amine. This

can be achieved through a variety of methods, such as reaction with sodium azide followed

by reduction. For the purpose of this representative protocol, we will assume a POI-linker-

NH₂ is available.

Dissolve the E3-ligase-COOH (1.0 eq) in anhydrous DMF.

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room

temperature.

Add a solution of the POI-linker-NH₂ (1.1 eq) in anhydrous DMF to the activated E3 ligase

ligand solution.

Stir the reaction at room temperature for 4-6 hours.

Monitor the reaction progress by LC-MS.

Upon completion, purify the final PROTAC by preparative HPLC.
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Representative PROTAC Synthesis Workflow

Step 1: Linker Conjugation to POI Ligand

Step 2: Coupling to E3 Ligase Ligand

POI Ligand
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Reaction in DMF
with K₂CO₃

Cyclohexane-PEG1-Br
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POI-Linker-NH₂

(after conversion from Br)

Functional Group
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Caption: A two-step workflow for the synthesis of a PROTAC using Cyclohexane-PEG1-Br.
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Conclusion
Cyclohexane-PEG1-Br is a versatile linker for the synthesis of PROTACs, offering a balance

of lipophilicity and hydrophilicity. The terminal bromide allows for straightforward conjugation to

various functional groups on protein ligands. The provided representative protocols and

predicted spectroscopic data serve as a valuable resource for researchers in the field of

targeted protein degradation, facilitating the design and synthesis of novel PROTAC molecules.

It is important to note that the provided experimental protocols are representative and may

require optimization for specific substrates and reaction scales.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Cyclohexane-PEG1-Br]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2559838#cyclohexane-peg1-br-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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